molecular formula C10H13BrN2O3 B13878098 N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide

Cat. No.: B13878098
M. Wt: 289.13 g/mol
InChI Key: FABODLBVCAQSPX-UHFFFAOYSA-N
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Description

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a hydroxybutanamide moiety attached to the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide typically involves a multi-step process. One common method includes the N-acylation of an amine compound with an activated ester of a suitable carboxylic acid or a carboxylic anhydride. This reaction can be carried out using acylation agents such as acyl chloride or acyl bromide . The reaction conditions often involve the use of a base, such as triethylamine, to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutanamide moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide involves its interaction with specific molecular targets. For example, as a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity. This interaction can influence various cellular pathways, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide is unique due to the presence of the hydroxybutanamide moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide

InChI

InChI=1S/C10H13BrN2O3/c1-3-7(14)10(15)12-6-4-8(11)13-9(5-6)16-2/h4-5,7,14H,3H2,1-2H3,(H,12,13,15)

InChI Key

FABODLBVCAQSPX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=NC(=C1)Br)OC)O

Origin of Product

United States

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